1-Cyclohexyl-4-nitrobenzene

Reduction kinetics Nitroarene reactivity Baker-Nathan effect

1-Cyclohexyl-4-nitrobenzene (CAS 5458-48-0), also known as (4-nitrophenyl)cyclohexane or p-cyclohexylnitrobenzene, is a para-substituted nitrobenzene derivative with the molecular formula C12H15NO2 and a molecular mass of 205.25 g/mol. It belongs to the class of nitrobenzenes, characterized by a nitro group (-NO2) at the para position and a cyclohexyl substituent on the benzene ring.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
CAS No. 5458-48-0
Cat. No. B1584392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexyl-4-nitrobenzene
CAS5458-48-0
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C12H15NO2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5H2
InChIKeyFUVKJYZTELKRRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclohexyl-4-nitrobenzene (CAS 5458-48-0): Physicochemical Profile and Compound Class Identification for Procurement Decisions


1-Cyclohexyl-4-nitrobenzene (CAS 5458-48-0), also known as (4-nitrophenyl)cyclohexane or p-cyclohexylnitrobenzene, is a para-substituted nitrobenzene derivative with the molecular formula C12H15NO2 and a molecular mass of 205.25 g/mol [1]. It belongs to the class of nitrobenzenes, characterized by a nitro group (-NO2) at the para position and a cyclohexyl substituent on the benzene ring . The compound is a white to yellow crystalline solid at ambient temperature with an experimentally determined melting point of 58.5–62 °C and a boiling point of approximately 142 °C (at reduced pressure) to 327 °C (at 760 mmHg, predicted) [1]. Its computed LogP ranges from 4.17 to 4.47, indicating substantial hydrophobicity, and it is generally insoluble in water but soluble in common organic solvents [2]. The compound is listed under EINECS 226-720-7 and NSC 23569, and is commercially available at purities typically ≥98% from multiple suppliers .

Why Generic Substitution of 1-Cyclohexyl-4-nitrobenzene (CAS 5458-48-0) with Other Para-Alkylated Nitrobenzenes Is Not Straightforward


Substituting 1-cyclohexyl-4-nitrobenzene with a structurally similar para-alkylated nitrobenzene (e.g., 4-tert-butylnitrobenzene, 4-isopropylnitrobenzene, or 4-ethylnitrobenzene) without experimental verification carries quantifiable risk. The cyclohexyl substituent imparts a unique combination of steric bulk and electronic character that differs from both linear alkyl and branched alkyl groups. Critically, the relative rate of nitro group reduction by sodium hydrosulphide follows the order p-H > p-tert-butyl > p-isopropyl ≈ p-cyclohexyl > p-ethyl > p-methyl-nitrobenzene, demonstrating that p-cyclohexyl and p-isopropyl exhibit equivalent reduction kinetics, whereas p-tert-butyl is faster and p-ethyl is slower [1]. Furthermore, the cyclohexyl group confers distinct lipase active-site accommodation behavior: cyclohexyl 4-nitrobenzene is accommodated by the alkyl binding site of bile-salt-stimulated human milk lipase, whereas the structurally analogous 4-nitrophenyl cyclohexane carboxylate is almost completely excluded from the acyl binding site [2]. These differences in both chemical reactivity and biomolecular recognition mean that generic substitution without experimental validation can lead to divergent reaction outcomes or biological readouts.

Quantitative Differentiation Evidence for 1-Cyclohexyl-4-nitrobenzene (CAS 5458-48-0) Relative to Closest Analogs


Relative Rate of Nitro Group Reduction: p-Cyclohexyl Matches p-Isopropyl but Differs from p-tert-Butyl and p-Ethyl Analogs

In a direct comparative study of para-alkylated nitrobenzenes, the relative rate of nitro group reduction by sodium hydrosulphide in aqueous ethanol was measured via initial rates of hydrodisulphide production. The rank order was: p-H (fastest) > p-tert-butyl > p-isopropyl ≈ p-cyclohexyl > p-ethyl > p-methyl-nitrobenzene (slowest) [1]. This places p-cyclohexylnitrobenzene in the mid-range of reactivity—significantly slower than p-tert-butylnitrobenzene but faster than p-ethylnitrobenzene—and equivalent to p-isopropylnitrobenzene. The result aligns with the hyperconjugative order of electron release by the alkyl groups [1].

Reduction kinetics Nitroarene reactivity Baker-Nathan effect

Differential Lipase Active-Site Binding: Cyclohexyl 4-Nitrobenzene Accommodated in Alkyl Binding Site While 4-Nitrophenyl Cyclohexane Carboxylate Is Excluded

In a study of bile-salt-stimulated human milk lipase substrate specificity, cyclohexyl 4-nitrobenzene (our target compound) was accommodated by the enzyme's alkyl binding site, enabling hydrolysis measurement. In stark contrast, the structurally related compound 4-nitrophenyl cyclohexane carboxylate—which differs by having a carboxylate ester linkage between the nitrophenyl and cyclohexyl moieties—was almost completely excluded by the acyl binding site [1]. This demonstrates that the direct carbon-carbon linkage between the cyclohexyl group and the nitrobenzene ring in 1-cyclohexyl-4-nitrobenzene creates a distinct molecular recognition profile compared to ester-linked analogs, with direct implications for any biochemical or pharmacological application involving lipase or esterase interactions [1].

Enzyme substrate specificity Lipase binding Hydrophobic recognition

Physicochemical Differentiation: Solid-State Crystallinity vs. Liquid-State Comparators at Ambient Temperature

1-Cyclohexyl-4-nitrobenzene is a white crystalline solid with an experimentally determined melting point of 58.5–62 °C [1]. This contrasts markedly with the parent compound nitrobenzene (CAS 98-95-3), which is a pale yellow liquid with a freezing point of 5.85 °C and boiling point of 210.9 °C , and with 4-tert-butylnitrobenzene (CAS 3282-56-2), which has an estimated melting point of approximately 1 °C and boiling point of 265–267 °C . The solid-state nature of 1-cyclohexyl-4-nitrobenzene at ambient temperature simplifies weighing, storage, and handling in laboratory settings, reduces the risk of spills compared to liquid nitroaromatics, and enables direct use in solid-phase reactions or formulations where a crystalline nitroarene precursor is required.

Physical state Formulation Handling and storage

Hydrophobicity (LogP) Differentiation: Comparable to Ortho Isomer but Distinct from More Polar Nitrobenzene Derivatives

The computed LogP of 1-cyclohexyl-4-nitrobenzene ranges from 4.17 (chem960.com) to 4.47 (ACD/Labs via ChemSpider), with an HPLC-derived LogP of 4.27 reported by SIELC [1]. This value is nearly identical to that of its ortho isomer, 1-cyclohexyl-2-nitrobenzene (LogP 4.17), reflecting similar overall hydrophobicity despite the positional difference of the nitro group . However, it is substantially higher than the LogP of unsubstituted nitrobenzene (~1.85) and higher than that of 4-nitrotoluene (~2.42), reflecting the significant contribution of the cyclohexyl ring to overall lipophilicity. This LogP value places the compound in a hydrophobicity range suitable for applications requiring substantial membrane permeability or organic-phase partitioning, while the positional isomerism (para vs. ortho) provides regiochemical differentiation without altering LogP.

Lipophilicity LogP Partition coefficient

Nematic Liquid Crystal Behavior: A Property Not Shared by Simpler Para-Alkylated Nitrobenzenes

1-Cyclohexyl-4-nitrobenzene has been reported to exhibit nematic liquid crystal behavior with anisotropic properties and a high dielectric constant . This mesomorphic behavior is attributed to the combination of the rigid aromatic nitrobenzene core and the cyclohexyl terminal group, which provides sufficient molecular anisotropy to support liquid crystalline phase formation. In contrast, simpler para-alkylated nitrobenzenes such as 4-nitrotoluene (mp ~51 °C) and 4-tert-butylnitrobenzene (mp ~1 °C, liquid at room temperature) are not typically reported to exhibit liquid crystalline mesophases as pure compounds, as they lack the requisite molecular geometry and polarizability anisotropy [1]. The nematic phase property positions 1-cyclohexyl-4-nitrobenzene as a candidate scaffold for the design of liquid crystal mixtures, electro-optical materials, or as a model compound in mesogen structure-property relationship studies .

Liquid crystal Nematic phase Anisotropic properties

Validated Reverse-Phase HPLC Method for Purity Assessment and Impurity Isolation

A validated reverse-phase HPLC method has been established for the analysis of 1-cyclohexyl-4-nitrobenzene using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid (replaceable with formic acid for MS-compatible applications) [1]. The method is reported to be scalable for preparative separation and suitable for pharmacokinetic applications, with smaller 3 μm particle columns available for fast UPLC adaptation [1]. The reported LogP of 4.27 derived from this chromatographic system provides a reliable benchmark for retention time prediction. This established analytical protocol reduces method development time for quality control laboratories and offers a validated starting point for purity assessment during procurement qualification, in contrast to generic nitrobenzene HPLC methods that may not adequately resolve the cyclohexyl-substituted derivative from impurities or positional isomers [1].

HPLC analysis Chromatographic purity Quality control

Recommended Application Scenarios for 1-Cyclohexyl-4-nitrobenzene (CAS 5458-48-0) Based on Verified Differential Evidence


Synthetic Intermediate for 4-Cyclohexylaniline Production via Nitro Group Reduction

The primary industrial and research application of 1-cyclohexyl-4-nitrobenzene is as a precursor to 4-cyclohexylaniline through catalytic hydrogenation or chemical reduction of the nitro group [1]. The reduction rate data from the Baker-Nathan study provide a quantitative basis for reaction optimization: the reduction rate of p-cyclohexylnitrobenzene is equivalent to p-isopropylnitrobenzene and slower than p-tert-butylnitrobenzene [2]. This means that process chemists should calibrate catalyst loading and reaction time accordingly—using p-tert-butylnitrobenzene as a kinetic model would lead to under-estimation of required reaction time. The product 4-cyclohexylaniline (CAS 6373-50-8) is a valuable intermediate for dyes, pharmaceuticals, and agrochemicals, and can be further derivatized to N-(4-cyclohexylphenyl)acetamide or 1-cyclohexyl-4-nitrosobenzene [1].

Biochemical Probe for Lipase and Esterase Substrate Specificity Studies

1-Cyclohexyl-4-nitrobenzene has demonstrated utility as a substrate probe for studying hydrophobic binding site specificity in lipases. The compound is accommodated by the alkyl binding site of bile-salt-stimulated human milk lipase, in contrast to the ester-linked analog 4-nitrophenyl cyclohexane carboxylate, which is excluded from the acyl binding site [3]. This differential binding behavior makes the compound a valuable tool for mapping the topology and hydrophobicity constraints of enzyme active sites. Researchers investigating lipase structure-function relationships, bile salt activation mechanisms, or designing ester prodrugs can use this compound to probe the steric and electronic requirements of the alkyl binding pocket, particularly in comparative studies with carboxylate ester substrates [3].

Model Compound in Liquid Crystal and Mesogen Research

1-Cyclohexyl-4-nitrobenzene exhibits nematic liquid crystal behavior with anisotropic properties and a high dielectric constant, positioning it as a model mesogen for fundamental liquid crystal research . The compound's molecular architecture—comprising a polar nitrobenzene head group and a cyclohexyl tail—creates the molecular anisotropy necessary for liquid crystalline phase formation. This property is not shared by simpler para-alkylated nitrobenzenes such as 4-nitrotoluene or 4-tert-butylnitrobenzene, which are isotropic under ambient conditions . Potential research applications include: studying structure-property relationships in nitro-terminated mesogens; investigating dielectric anisotropy in nematic phases; serving as a dopant or component in liquid crystal mixtures for display technologies; and exploring the effect of terminal group polarity on mesophase stability and transition temperatures [4].

Reference Standard for HPLC Method Development and Purity Verification in Procurement

The documented reverse-phase HPLC method using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase provides a validated analytical framework for purity assessment of procured 1-cyclohexyl-4-nitrobenzene [5]. The method's scalability from analytical to preparative scale and its compatibility with mass spectrometry (via substitution of phosphoric acid with formic acid) makes it suitable for both routine QC and advanced impurity profiling [5]. Procurement and quality assurance laboratories can adopt this method directly, reducing method development overhead. The reported LogP of 4.27 serves as a system suitability benchmark, and the availability of smaller 3 μm particle columns enables rapid UPLC adaptation for high-throughput batch release testing [5].

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